Methyl [(3-ethynylphenyl)carbamoyl]formate
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Overview
Description
Methyl [(3-ethynylphenyl)carbamoyl]formate is a chemical compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-ethynylphenyl)carbamoyl]formate typically involves the reaction of 3-ethynylaniline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-ethynylphenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl [(3-ethynylphenyl)carbamoyl]formate is utilized in several scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [(3-ethynylphenyl)carbamoyl]formate involves its interaction with specific molecular targets, leading to the formation of stable carbamate bonds. These interactions can inhibit or modify the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(3-methylphenyl)carbamoyl]formate
- Ethyl [(3-methylphenyl)carbamoyl]formate
- Methyl [(3-ethynylphenyl)carbamoyl]acetate
Uniqueness
Methyl [(3-ethynylphenyl)carbamoyl]formate is unique due to its ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research settings .
Biological Activity
Methyl [(3-ethynylphenyl)carbamoyl]formate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be classified as an amide derivative, characterized by the presence of an ethynyl group attached to a phenyl ring. The structure can be represented as follows:
This compound exhibits unique chemical properties that may influence its biological activity, including lipophilicity and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and apoptosis.
Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies. For instance:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed significant cytotoxic effects. The IC50 values for these cell lines were reported at approximately 25 µM and 30 µM, respectively, indicating effective growth inhibition.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Inhibition assays against COX-2 showed an IC50 value of 15 µM, suggesting a potential role in reducing inflammation-related disorders.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2022) evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with the compound led to G0/G1 phase arrest and increased apoptosis markers, such as cleaved caspase-3.
Case Study 2: Anti-inflammatory Mechanisms
In a separate investigation, Lee et al. (2023) assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group exhibited reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its therapeutic potential in inflammatory diseases.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-(3-ethynylanilino)-2-oxoacetate |
InChI |
InChI=1S/C11H9NO3/c1-3-8-5-4-6-9(7-8)12-10(13)11(14)15-2/h1,4-7H,2H3,(H,12,13) |
InChI Key |
NXYXHNFWDWSQMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
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